molecular formula C12H16N2O6S B11991865 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid CAS No. 64527-23-7

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid

Cat. No.: B11991865
CAS No.: 64527-23-7
M. Wt: 316.33 g/mol
InChI Key: ZHGRWRHFXFHHCV-HQJQHLMTSA-N
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Description

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid is an organic compound that features both sulfonamide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid is unique due to the presence of both sulfonamide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64527-23-7

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C12H16N2O6S/c1-7(15)11(12(17)18)14-21(19,20)10-5-3-9(4-6-10)13-8(2)16/h3-7,11,14-15H,1-2H3,(H,13,16)(H,17,18)/t7-,11+/m1/s1

InChI Key

ZHGRWRHFXFHHCV-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

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